

N-Nitroso-Salbutamol: A Comprehensive Technical Guide for Pharmaceutical Professionals

Author: BenchChem Technical Support Team. Date: December 2025

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An In-depth Review of Chemistry, Toxicology, and Analytical Control of a Critical Impurity

Executive Summary

The emergence of N-nitrosamine impurities as a "cohort of concern" has presented a significant challenge to the pharmaceutical industry, demanding rigorous control and a deep understanding of their formation, toxicology, and analytical determination.[1][2] N-Nitroso-Salbutamol, a potential impurity in the widely used bronchodilator salbutamol, falls under this critical category. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the core aspects of N-Nitroso-Salbutamol, including its chemical properties, formation mechanisms, toxicological assessment, regulatory limits, and detailed analytical protocols for its detection and quantification.

Introduction to N-Nitroso-Salbutamol

N-Nitroso-Salbutamol is a nitrosamine drug substance-related impurity (NDSRI) that can form from the active pharmaceutical ingredient (API), salbutamol.[2] Its chemical structure is derived from the nitrosation of the secondary amine functional group present in the salbutamol molecule.[2] The presence of such impurities in pharmaceutical products is a major safety concern due to the well-documented carcinogenic potential of many N-nitroso compounds.[1] [2] Regulatory bodies, including the U.S. Food and Drug Administration (FDA), have established stringent guidelines to control these impurities to minimize patient risk.[1]



Chemical Properties and Formation

A thorough understanding of the chemical characteristics and formation pathways of **N-Nitroso-Salbutamol** is fundamental to implementing effective control strategies.

Chemical Profile

N-Nitroso-Salbutamol, also known as N-(tert-butyl)-N-(2-hydroxy-2-(4-hydroxy-3-(hydroxymethyl)phenyl)ethyl)nitrous amide, is a white to off-white solid.[3] Its key chemical identifiers and properties are summarized in Table 1.

Table 1: Chemical Properties of N-Nitroso-Salbutamol

Property	Value	Reference(s)
Chemical Name	N-(tert-butyl)-N-(2-hydroxy-2- (4-hydroxy-3- (hydroxymethyl)phenyl)ethyl)ni trous amide	[3][4][5][6]
Synonyms	N-Nitroso Albuterol, Salbutamol Nitroso Impurity 1	[3][7]
CAS Number	2919946-71-5	[1][2]
Molecular Formula	C13H20N2O4	[3][8]
Molecular Weight	268.31 g/mol	[2][3][8]
Appearance	White to Off-White Solid	[3]

Formation Pathway

N-Nitroso-Salbutamol is not typically a process-related impurity from the synthesis of salbutamol itself but rather a product of a reaction between salbutamol and a nitrosating agent. This reaction can occur during the manufacturing of the drug product, or even during storage under certain conditions.[2]

The core reaction involves the secondary amine of the salbutamol molecule and a nitrosating agent, which is often derived from nitrite ions (NO₂⁻) under acidic conditions.[2] Potential



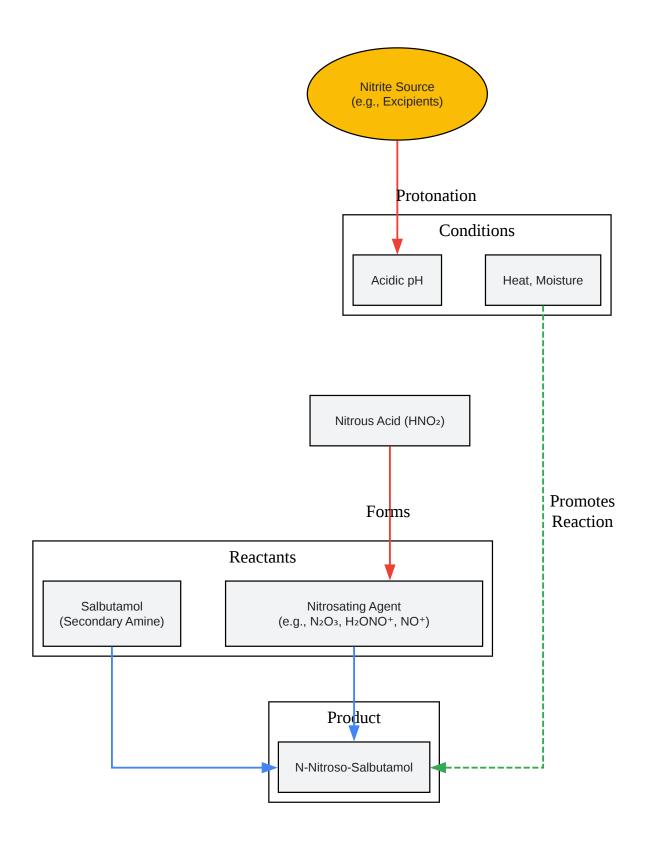
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sources of nitrites can include excipients, water, or even leachables from packaging materials.

The general mechanism for the formation of **N-Nitroso-Salbutamol** is depicted in the following diagram:





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Figure 1: Generalized formation pathway of **N-Nitroso-Salbutamol**.



Factors influencing the rate of formation include the concentration of both salbutamol and the nitrosating agent, pH, temperature, and the presence of catalysts or inhibitors.[2] The reaction is often favored at an optimal pH where there is a sufficient concentration of both the nitrosating agent and the unprotonated amine.[2]

Toxicological Profile and Risk Assessment

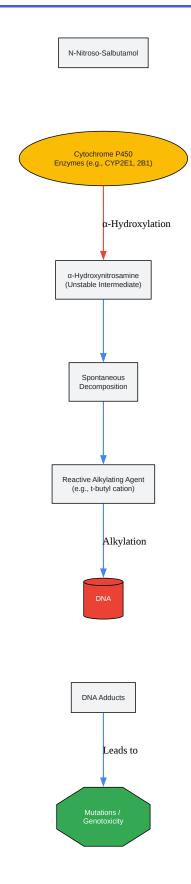
The primary toxicological concern with N-nitrosamines is their potential carcinogenicity.[2] Most N-nitroso compounds are not directly carcinogenic but require metabolic activation to exert their genotoxic effects.[9]

Mechanism of Genotoxicity

The genotoxicity of many N-nitrosamines is initiated by metabolic activation, primarily through cytochrome P450 (CYP) enzymes in the liver.[8][9] This process, known as α -hydroxylation, leads to the formation of unstable intermediates that can ultimately generate highly reactive alkylating agents (e.g., carbocations). These electrophilic species can then react with nucleophilic sites on DNA, forming DNA adducts.[9][10] If not repaired, these adducts can lead to mutations during DNA replication, which is a critical step in the initiation of cancer.[9]

While specific studies on the metabolic activation of **N-Nitroso-Salbutamol** are not widely available, the general pathway is illustrated below.





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Figure 2: Generalized metabolic activation pathway of N-nitrosamines.



It has been noted that the bulky t-butyl group adjacent to the nitroso-group in **N-Nitroso-Salbutamol** may cause steric hindrance, potentially impeding its metabolic activation and interaction with biological macromolecules.[1] This steric hindrance is thought to reduce its toxic potential compared to smaller, more potent nitrosamines like N-nitrosodimethylamine (NDMA).[11]

Genotoxicity Data

Specific toxicological studies on **N-Nitroso-Salbutamol** are limited. However, it has been reported that the nitrosation product of salbutamol is positive in a bacterial genotoxicity assay (Ames test) with S9 metabolic activation.[1] This finding is significant as there is a strong correlation between positive results in the enhanced Ames test and the induction of micronuclei in human cells for other NDSRIs.[1]

Regulatory Acceptable Intake (AI) Limits

Regulatory agencies have established acceptable intake (AI) limits for various nitrosamine impurities to ensure patient safety. The AI represents a level of exposure with a very low risk of cancer over a lifetime. For **N-Nitroso-Salbutamol** (referred to as N-nitroso-albuterol by the FDA), the established AI limit is 1500 ng/day.[7][12][13] This limit is based on the FDA's "Carcinogenic Potency Categorization Approach" (CPCA), which classifies **N-Nitroso-Salbutamol** into Potency Category 5, the lowest potency category.[7][12][13]

Table 2: Regulatory Limits for N-Nitroso-Salbutamol

Regulatory Body	Impurity	Potency Category	Acceptable Intake (AI) Limit
U.S. FDA	N-Nitroso-Salbutamol (N-nitroso-albuterol)	5	1500 ng/day
Health Canada	N-nitroso-salbutamol	5	1500 ng/day

Analytical Methodologies

The detection and quantification of trace levels of **N-Nitroso-Salbutamol** require highly sensitive and specific analytical methods. Liquid Chromatography-Tandem Mass Spectrometry

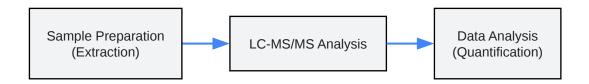


(LC-MS/MS) is the technique of choice for this purpose.

Experimental Protocols

Regulatory bodies such as the Health Sciences Authority (HSA) of Singapore and the Taiwan Food and Drug Administration (TFDA) have published detailed methods for the determination of **N-Nitroso-Salbutamol** in both drug substances and drug products.[14][15] These methods provide a robust framework for quality control and regulatory submissions.

Workflow for Analysis of **N-Nitroso-Salbutamol**:



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Figure 3: General workflow for **N-Nitroso-Salbutamol** analysis.

4.1.1. Sample Preparation (HSA Method for Drug Product)

- Weigh an amount of powdered sample equivalent to 10 mg of salbutamol drug substance into a 15 mL polypropylene conical centrifuge tube.[14]
- Add 10 mL of deionized water.[14]
- Vortex to mix well and sonicate for 10 minutes.[14]
- Centrifuge at 3500 rpm for 5 minutes.[14]
- Filter the supernatant through a 0.2 μm Nylon membrane filter into an HPLC vial.[14]

4.1.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following tables summarize the typical LC-MS/MS parameters from published regulatory methods. It is crucial to note that these parameters may need to be optimized for different instrument setups.



Table 3: Liquid Chromatography Parameters

Parameter	HSA Method	TFDA Method
Column	Hypersil GOLD (150x2.1 mm, 3 μm) or equivalent	XSelect HSS T3 (150x3 mm, 3.5 μm) or equivalent
Column Temp.	40 °C	40 °C
Mobile Phase A	0.1% Formic Acid in Water	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Methanol	0.1% Formic Acid and 20% Acetonitrile in Methanol
Flow Rate	0.3 mL/min	0.6 mL/min
Injection Vol.	5 μL	10 μL
Gradient	Yes (Specific gradient not detailed here)	Yes (Specific gradient not detailed here)

References:[14][15]

Table 4: Mass Spectrometry Parameters

Parameter	HSA Method	TFDA Method
Ion Source	Electrospray Ionization (ESI)	Electrospray Ionization (ESI)
Detection Mode	Multiple Reaction Monitoring (MRM)	Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z)	267.1	267
Product Ion (m/z) - Quantifier	151.0	151
Product Ion (m/z) - Qualifier	162.9	204

References:[14][15]

Method Validation Parameters



Validation of the analytical method is critical to ensure its suitability for its intended purpose. Key validation parameters from the HSA method are presented in Table 5.

Table 5: Method Validation Data (HSA Method)

Parameter	Value
Limit of Detection (LOD)	0.1 μg/g (with respect to drug substance)
Limit of Quantification (LOQ)	0.2 μg/g (with respect to drug substance)
Recovery %	70-125%
Linearity (r²)	> 0.99

Reference:[14]

Conclusion and Recommendations

N-Nitroso-Salbutamol is a critical potential impurity in salbutamol-containing drug products that requires careful monitoring and control. While its carcinogenic potency is predicted to be low due to its chemical structure, its presence must be managed in line with global regulatory expectations for nitrosamine impurities.

For drug development professionals, a proactive approach is essential. This includes:

- Risk Assessment: Conducting a thorough risk assessment to identify potential sources of nitrites and conditions that could lead to the formation of N-Nitroso-Salbutamol in both the API and the finished product.
- Analytical Testing: Implementing sensitive and validated analytical methods, such as the LC-MS/MS protocols outlined in this guide, for the routine monitoring of this impurity.
- Control Strategy: Developing and implementing a robust control strategy to mitigate the risk
 of N-Nitroso-Salbutamol formation. This may involve sourcing low-nitrite excipients,
 optimizing manufacturing process parameters, and considering the use of nitrosation
 inhibitors in the formulation.



Continued research into the specific toxicological profile of **N-Nitroso-Salbutamol** will further refine risk assessments and ensure the ongoing safety and quality of salbutamol-containing medicines for patients worldwide.

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- To cite this document: BenchChem. [N-Nitroso-Salbutamol: A Comprehensive Technical Guide for Pharmaceutical Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13451198#n-nitroso-salbutamol-as-a-pharmaceutical-impurity]

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